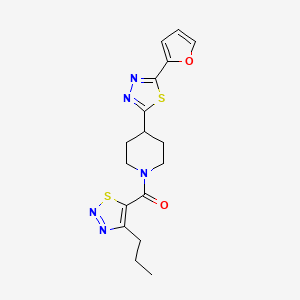
2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyano group, a diethylamino group, and a nitrophenyl-furyl moiety
Aplicaciones Científicas De Investigación
2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of this compound is the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the metabolism of certain drugs and neurotransmitters, particularly dopamine . By inhibiting COMT, the compound can increase the bioavailability of these substances, which can have therapeutic effects .
Mode of Action
The compound interacts with its target, COMT, by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition prevents COMT from metabolizing certain substances, such as L-DOPA, a precursor to dopamine .
Biochemical Pathways
The inhibition of COMT affects the biochemical pathway of dopamine synthesis and metabolism. Normally, COMT metabolizes L-DOPA, reducing its availability . This results in increased dopamine levels, which can have various downstream effects, depending on the specific physiological context .
Pharmacokinetics
As a comt inhibitor, it is likely to be absorbed and distributed throughout the body, where it can exert its effects . Its metabolism and excretion would depend on various factors, including the specific properties of the compound and the individual’s metabolic processes .
Result of Action
The primary result of the compound’s action is an increase in dopamine levels due to the inhibition of COMT . This can have various effects at the molecular and cellular levels, including increased neuronal activity and changes in signal transduction pathways . These effects can lead to changes in behavior and physiology, depending on the specific context .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of other substances that bind to COMT could affect the compound’s ability to inhibit the enzyme . Additionally, factors such as pH and temperature could affect the compound’s stability and activity .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide typically involves the reaction of 3-nitrobenzaldehyde with furfural in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a Knoevenagel condensation with cyanoacetamide in the presence of a base such as piperidine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 2-amino-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide.
Reduction: 2-cyano-N,N-diethyl-3-(5-{3-aminophenyl}-2-furyl)acrylamide.
Substitution: Products depend on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2-cyano-N,N-diethyl-3-(3,4-dihydroxy-5-nitrophenyl)propenamide: Similar structure but with hydroxyl groups instead of a furyl moiety.
2-cyano-N,N-diethyl-3-(3,4-dimethoxy-5-nitrophenyl)propenamide: Contains methoxy groups instead of a furyl moiety.
Uniqueness
2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide is unique due to the presence of the furyl moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
(E)-2-cyano-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-3-20(4-2)18(22)14(12-19)11-16-8-9-17(25-16)13-6-5-7-15(10-13)21(23)24/h5-11H,3-4H2,1-2H3/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQOHLPADJJHQD-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
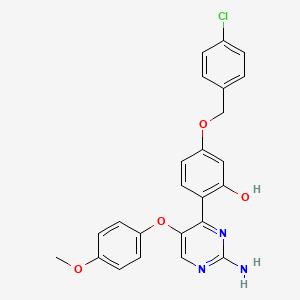

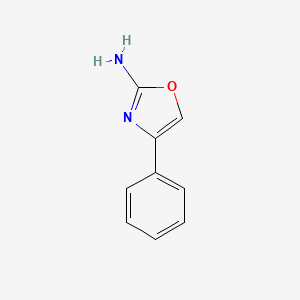
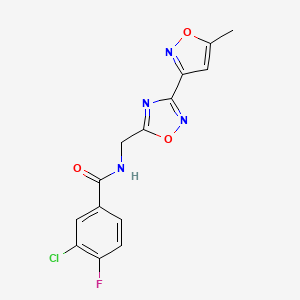
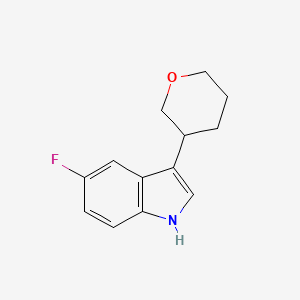

![6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2355032.png)
![2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid](/img/structure/B2355033.png)
![2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid](/img/structure/B2355035.png)

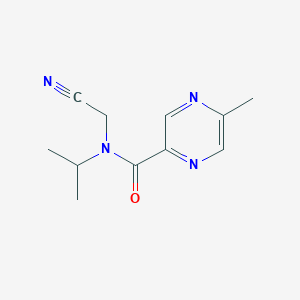
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2355038.png)

